molecular formula C7H9N3O3S B6356931 N-(5-nitro-1,3-thiazol-2-yl)butanamide CAS No. 14645-50-2

N-(5-nitro-1,3-thiazol-2-yl)butanamide

Cat. No.: B6356931
CAS No.: 14645-50-2
M. Wt: 215.23 g/mol
InChI Key: AFGXQBZUGLBRNH-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)butanamide (CAS 14645-50-2) is a synthetic organic compound with a molecular formula of C7H9N3O3S and a molecular weight of 215.23 g/mol. This butanamide derivative features a 5-nitro-1,3-thiazole ring system, a scaffold recognized in medicinal chemistry for its significant biological properties. Compounds based on the 2-aminothiazole structure, such as this one, are fundamental in anticancer drug discovery research and are known to exhibit potent inhibitory activity against a range of human cancerous cell lines . The 5-nitrothiazole moiety is a key pharmacophore in several established antiparasitic and antiviral agents. Related thiazolide compounds have been reported in scientific literature as potent inhibitors for viral replication processes and show promising activity against intestinal infections caused by various parasitic protozoa . Furthermore, similar butanamide structures have been synthesized and explored in docking studies for their potential as antidiabetic agents, indicating the versatility of this chemical class in biochemical research . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-3-5(11)9-7-8-4-6(14-7)10(12)13/h4H,2-3H2,1H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXQBZUGLBRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314520
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14645-50-2
Record name NSC284700
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name STK296811
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)butanamide typically involves the reaction of 5-nitro-1,3-thiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Antimicrobial Activity
N-(5-nitro-1,3-thiazol-2-yl)butanamide exhibits significant antimicrobial properties. Research indicates that compounds with thiazole structures often show activity against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiazole derivatives are known to interact with DNA and proteins involved in cell proliferation, making them candidates for cancer treatment. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested for its anticancer activity against various tumor cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis through the activation of apoptotic pathways .

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)butanamide involves the bioreductive activation of the nitro group to form reactive intermediates that can interact with cellular components. This process can lead to the generation of reactive oxygen species and subsequent oxidative stress, which is particularly effective in targeting cancer cells . The compound may also inhibit specific enzymes or receptors involved in cellular proliferation and survival .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituent Key Properties/Bioactivity Structural Feature Reference
N-(5-Nitro-1,3-thiazol-2-yl)butanamide C₇H₉N₃O₃S Butanamide Inferred improved solubility Aliphatic chain -
NTF C₁₁H₆F₃N₃O₃S 4-Trifluoromethylbenzamide Antibacterial (superior to nitrofural) Aromatic, electron-withdrawing
TMU C₁₂H₁₁N₄O₄S 4-Methoxybenzyl urea GSK-3 inhibition Urea linkage
TIZ C₁₀H₇N₃O₄S 2-Hydroxybenzamide Enhanced hydrogen bonding Hydroxyl group
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide C₁₄H₁₇N₃OS Thiadiazole + phenylbutanamide Unreported (structural analog) Thiadiazole core

Key Research Findings

  • Electronic Effects : The 5-nitro group on the thiazole ring enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites (e.g., PFOR enzyme in parasites) .
  • Hydrogen Bonding : Aliphatic chains (e.g., butanamide) may reduce crystal packing efficiency compared to aromatic analogs, as seen in NTF’s extensive hydrogen-bonded networks .
  • Bioactivity Trends : Aromatic substituents (e.g., trifluoromethylbenzamide in NTF) generally show higher antimicrobial activity, while aliphatic chains may optimize ADME (absorption, distribution, metabolism, excretion) properties .

Biological Activity

N-(5-nitro-1,3-thiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring that contributes to its biological activity. The nitro group at the 5-position enhances its reactivity and interaction with biological targets. Its structure can be summarized as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Butanamide Side Chain : Provides hydrophobic characteristics which may influence its pharmacokinetics.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound shows significant antimicrobial properties by disrupting nucleic acid synthesis in bacteria and fungi, which is crucial for their survival.
  • Anticancer Effects : Studies indicate that it may inhibit cancer cell proliferation through mechanisms that involve DNA binding and disruption of cell cycle progression.
  • Antifungal Properties : The compound has demonstrated efficacy against various fungal strains, likely through similar mechanisms as its antibacterial effects.

Research Findings

Recent studies have provided insights into the biological activities of this compound. Below are key findings from the literature:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth (E. coli, S. aureus)
AntifungalEffective against A. niger and A. oryzae
AnticancerCytotoxicity against various cancer cell lines

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various thiazole derivatives, this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were lower than those for standard antibiotics, suggesting potential as a new antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : Another study assessed the cytotoxic effects of this compound on human cancer cell lines, including K562 leukemia cells and HepG2 hepatocellular carcinoma cells. The results showed that this compound induced apoptosis in these cells with IC50 values indicating strong anti-proliferative effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-nitro-1,3-thiazol-2-yl)butanamide, and how can purity be validated?

  • Methodology : The synthesis typically involves coupling a nitro-thiazole precursor (e.g., 2-amino-5-nitrothiazole) with butanoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base. Microwave-assisted synthesis (60–80°C, 30–60 min) can improve reaction efficiency and yield .
  • Validation : Purity is assessed via TLC (silica gel, ethyl acetate/hexane), followed by melting point determination (open capillary method). Advanced validation employs 1H^1H/13C^{13}C NMR (400 MHz, DMSO-d6d_6) and LC-MS (electrospray ionization) to confirm molecular integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • Spectroscopy : IR spectroscopy (KBr pellet) identifies functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N: ~1.47 Å, C=O: ~1.22 Å) and torsion angles. SHELXL-97 software refines the structure to R-factor < 0.05 .

Advanced Research Questions

Q. What experimental strategies are recommended for evaluating the compound’s kinase inhibition potential, particularly against GSK-3β?

  • Assay Design :

  • In vitro : Use ATP-competitive assays with recombinant GSK-3β enzyme. IC50_{50} values are determined via fluorescence polarization (FP) or radiometric assays (e.g., 33P^{33}P-ATP incorporation) .
  • Specificity Testing : Cross-test against related kinases (CDK5, MAPK) to confirm selectivity. AR-A014418, a structurally similar urea derivative, shows IC50_{50} = 500 nM for GSK-3β with >100-fold selectivity over other kinases .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in anticancer activity (e.g., IC50_{50} variations in MCF-7 vs. HeLa cells) may arise from cell line-specific uptake or metabolic differences.
  • Resolution :

  • Dose-Response Optimization : Test a wider concentration range (e.g., 0.1–100 µM) with triplicate measurements.
  • Mechanistic Profiling : Combine apoptosis assays (Annexin V/PI staining) with proteomic analysis to identify off-target effects .

Q. What advanced techniques are used to study the compound’s pharmacokinetics and biodistribution?

  • Radiolabeling : Synthesize 11C^{11}C-labeled analogs via Pd-mediated coupling for PET imaging. Ex vivo biodistribution studies in rodents quantify uptake in target tissues (e.g., brain for Alzheimer’s models) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Methodological Challenges and Solutions

Q. How can crystallographic data be optimized for nitro-thiazole derivatives prone to polymorphism?

  • Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to enhance crystal quality.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and anisotropic displacement parameters for nitro groups .

Q. What statistical approaches are critical for validating structure-activity relationships (SAR) in nitro-thiazole analogs?

  • SAR Workflow :

Data Clustering : Principal Component Analysis (PCA) on physicochemical descriptors (logP, polar surface area).

Regression Modeling : Partial Least Squares (PLS) correlates substituent effects (e.g., nitro position) with bioactivity .

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